Hexahydro-1,3-isobenzofurandione-d8
Description
Systematic IUPAC Nomenclature and Structural Characterization
This compound is formally named 3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione-d8 under IUPAC guidelines. Its molecular formula is C8H2D8O3 , with a molecular weight of 162.21 g/mol , contrasting with the non-deuterated form (C8H10O3 , 154.16 g/mol). The structure consists of a cyclohexane ring fused to a 1,3-dioxole-2,4-dione moiety, with deuteration occurring at eight hydrogen positions on the cyclohexane backbone.
X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the bicyclic framework, where the anhydride group adopts a planar conformation, and the cyclohexane ring exists in a chair configuration. The deuterated variant retains this geometry but exhibits distinct vibrational modes in infrared (IR) spectra due to isotopic substitution, particularly in C–D stretching regions (2050–2200 cm⁻¹).
| Property | Non-deuterated Form | Deuterated Form (d8) |
|---|---|---|
| Molecular Formula | C8H10O3 | C8H2D8O3 |
| Molecular Weight (g/mol) | 154.16 | 162.21 |
| CAS Registry Number | 85-42-7 | 89614-24-4 |
| Key IR Absorptions | 1850 cm⁻¹ (C=O stretch) | 1850 cm⁻¹ + C–D features |
Isotopic Labeling Patterns and Deuteration Sites
Deuteration occurs at all eight hydrogen atoms of the cyclohexane ring, as evidenced by mass spectrometry and 2H-NMR data. The labeling pattern corresponds to perdeuteration at the 1,2,3,4,5,6,7,7a positions, leaving the anhydride oxygen-bound hydrogens non-deuterated. Synthetic routes typically involve catalytic deuteration of the non-deuterated precursor using D2 gas over palladium or nickel catalysts, followed by purification via recrystallization.
Isotopic purity exceeds 98% in commercial samples, as verified by gas chromatography–mass spectrometry (GC-MS). The SMILES notation for the deuterated form is O=C1OC(=O)C2C1([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C2([2H])[2H], explicitly denoting deuteration at all saturated carbon positions.
Comparative Analysis of Deuterated vs. Non-deuterated Forms
The isotopic substitution introduces measurable differences in physicochemical properties:
- Thermodynamic Stability : The deuterated form exhibits a 0.5–1.0°C elevation in melting point (32–34°C → 33–35°C) due to stronger C–D vibrational energies.
- Reactivity : Kinetic isotope effects reduce reaction rates in deuterated specimens by 10–15% in esterification and ring-opening reactions, as C–D bonds require higher activation energies.
- Spectroscopic Signatures :
Applications leverage these differences: deuterated analogs serve as internal standards in quantitative LC-MS analyses and enable mechanistic studies via isotopic tracing in polymerization reactions.
Properties
Molecular Formula |
C₈H₂D₈O₃ |
|---|---|
Molecular Weight |
162.21 |
Synonyms |
1,2-Cyclohexanedicarboxylic Anhydride-d8; 1,2-Cyclohexanedicarboxylic Acid Anhydride-d8; Aradur HY 925-d8; Araldite HT 904-d8; Araldite HT 907-d8; Araldite HY 907-d8; Araldite HY 925-d8; Araldite Hardener HY 925-d8; Cyclohexane-1,2-dicarboxylic Acid |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Properties of this compound and Analogues
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Applications |
|---|---|---|---|---|
| This compound | C₈D₈H₂O₃ | ~162.22 | 85-42-7-d8 | Spectroscopy, polymers |
| Hexahydrophthalic Anhydride (HHPA) | C₈H₁₀O₃ | 154.16 | 85-42-7 | Epoxy resins, polymers |
| Hexamethylene Diisocyanate | C₆H₁₂N₂O₂ | 168.19 | 822-06-0 | Polyurethane synthesis |
| 1-Ethoxyethanimine-D3 HCl | C₄H₁₀ON·ClD₃ | ~137.61 | TR-E749290 | Synthetic intermediates |
| Cyclonite (RDX) | C₃H₆N₆O₆ | 222.12 | 121-82-4 | Explosives |
Table 2: Commercial Availability and Pricing (CymitQuimica, 2025)
| Compound | Quantity | Price (€) |
|---|---|---|
| This compound | 25 mg | 307.00 |
| 250 mg | 2,102.00 | |
| 1-Ethoxyethanimine-D3 HCl | 1 g | 655.00 |
| 5 g | 2,508.00 |
Preparation Methods
Reaction Mechanism and Conditions
The most widely documented method involves base-catalyzed deuterium exchange using strong deprotonating agents. This approach targets the methylene protons adjacent to the carbonyl groups in the non-deuterated precursor, hexahydro-1,3-isobenzofurandione (C₈H₁₀O₃). Key steps include:
-
Deprotonation : A mixture of lithium diisopropylamide (LDA) and n-butyllithium (n-BuLi) in tetrahydrofuran (THF) with hexamethylphosphoramide (HMPA) as a co-solvent generates a trianionic intermediate at low temperatures (-78°C).
-
Deuteration : Quenching the intermediate with deuterium oxide (D₂O) and deuterated acetic acid (AcOD) replaces protons with deuterium at the 4,4,5,5,6,6,7,7 positions.
-
Purification : Sequential solvent extraction and silica gel chromatography remove residual HMPA and byproducts.
Table 1: Optimization Parameters for Base-Catalyzed Deuteration
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | -78°C | Minimizes side reactions |
| LDA/n-BuLi Equivalents | 5:4 | Ensures complete deprotonation |
| Solvent Ratio (THF:HMPA) | 88:12 | Enhances intermediate stability |
| Quenching Agent | D₂O/AcOD (1:2 v/v) | Maximizes D-incorporation |
| Reaction Time | 1 hour | Balances kinetics and selectivity |
This method achieves >95% deuterium incorporation but requires stringent anhydrous conditions and specialized handling of pyrophoric reagents.
Catalytic Deuteration with Transition Metal Catalysts
Hydrogen-Deuterium (H-D) Exchange Using Heterogeneous Catalysts
An alternative route employs transition metal catalysts (e.g., Pd/C, PtO₂) to facilitate H-D exchange under deuterium gas (D₂). The reaction proceeds via adsorption of the substrate onto the catalyst surface, followed by sequential proton-deuterium swapping.
Table 2: Catalytic Deuteration Conditions and Outcomes
| Catalyst | D₂ Pressure (bar) | Temperature (°C) | Time (h) | Deuterium Incorporation (%) |
|---|---|---|---|---|
| 10% Pd/C | 3 | 80 | 24 | 70–75 |
| PtO₂ | 5 | 100 | 48 | 85–90 |
While this method avoids strongly basic conditions, it suffers from incomplete deuteration at sterically hindered positions and requires high D₂ pressures.
Acid-Catalyzed Deuterium Exchange
Brønsted Acid-Mediated H-D Exchange
Protonated sites in the presence of deuterated Brønsted acids (e.g., D₂SO₄, CF₃COOD) undergo reversible H-D exchange. For hexahydro-1,3-isobenzofurandione, this method targets labile protons α to the carbonyl groups.
Key Observations:
-
Solvent Dependency : Deuteration efficiency improves in polar aprotic solvents (e.g., DMSO-d₆, CDCl₃).
-
Kinetic Isotope Effect : Higher temperatures (50–80°C) accelerate exchange but risk thermal decomposition.
Comparative Analysis of Synthesis Routes
Table 3: Method Comparison for this compound Preparation
| Method | Deuterium Incorporation (%) | Yield (%) | Cost | Scalability |
|---|---|---|---|---|
| Base-Catalyzed Exchange | 95–98 | 60–70 | High | Moderate |
| Catalytic Deuteration | 70–90 | 80–85 | Medium | High |
| Acid-Catalyzed Exchange | 50–60 | 90–95 | Low | Low |
The base-catalyzed method remains the gold standard for high isotopic purity, whereas catalytic deuteration offers better scalability for industrial applications .
Q & A
Basic: What are the standard synthetic routes for Hexahydro-1,3-isobenzofurandione (HHPA), and how might these methods be adapted for its deuterated analog (-d8)?
Hexahydro-1,3-isobenzofurandione (HHPA) is typically synthesized via the dehydration of hexahydrophthalic acid using acetic anhydride or catalytic acid conditions . For the deuterated analog (-d8), isotopic labeling would require substituting hydrogen sources with deuterated reagents (e.g., D₂O or deuterated solvents) during synthesis. Key steps include:
- Cyclization : Using deuterated cyclohexane-1,2-dicarboxylic acid under anhydrous conditions.
- Purification : Deuterium incorporation efficiency can be verified via mass spectrometry or <sup>2</sup>H-NMR to confirm isotopic purity .
Basic: Which spectroscopic techniques are most reliable for characterizing Hexahydro-1,3-isobenzofurandione-d8, and how should data be interpreted?
Critical techniques include:
- Infrared (IR) Spectroscopy : The carbonyl stretching bands (C=O) at ~1850 cm⁻¹ and ~1770 cm⁻¹ confirm the anhydride structure. Deuterium substitution may shift these peaks slightly due to reduced vibrational coupling .
- NMR : <sup>1</sup>H-NMR identifies non-deuterated impurities, while <sup>13</sup>C-NMR resolves cyclohexane ring conformation (e.g., cis/trans isomerism). For -d8, signal absence in <sup>1</sup>H-NMR regions indicates successful deuteration .
- X-ray Crystallography : Resolves stereochemistry and bond angles, critical for confirming the deuterated positions in the crystal lattice .
Basic: What are the recommended storage conditions and stability profiles for this compound?
- Storage : Store in airtight containers under inert gas (N₂/Ar) at ≤4°C to prevent hydrolysis. Deuterated analogs may exhibit slower degradation due to kinetic isotope effects .
- Stability Testing : Monitor via periodic FT-IR or HPLC to detect hydrolysis products (e.g., hexahydrophthalic acid). Accelerated aging studies (40°C/75% RH) can model long-term stability .
Advanced: How do isotopic effects (deuteration at -d8) influence reaction kinetics in polymer synthesis applications?
Deuteration alters reaction kinetics due to:
- Reduced Zero-Point Energy : Slower bond cleavage in deuterated positions, affecting ring-opening polymerization rates.
- Mechanistic Insights : Use kinetic isotope effect (KIE) studies to compare activation energies (Ea) between HHPA and -d8. For example, in epoxy curing, deuterated analogs may require adjusted catalyst ratios or longer curing times .
Advanced: How can researchers resolve contradictions in reported spectral data for Hexahydro-1,3-isobenzofurandione derivatives?
Discrepancies in IR or NMR data often arise from:
- Isomeric Mixtures : Cis/trans isomerism in the cyclohexane ring. Use dynamic NMR or low-temperature crystallography to isolate conformers .
- Solvent Effects : Polar solvents (e.g., DMSO) may shift carbonyl peaks. Always report solvent and concentration conditions .
- Deuterium Exchange : In -d8 analogs, verify absence of proton back-exchange via control experiments in protic solvents .
Advanced: What are the degradation pathways of this compound under environmental or biological conditions?
- Hydrolysis : Dominant pathway, yielding deuterated hexahydrophthalic acid. Rate constants can be compared to non-deuterated analogs using LC-MS .
- Microbial Degradation : Anaerobic biodegradation studies (e.g., with RDX-degrading microbes) may reveal isotopic selectivity in enzymatic cleavage .
- Thermal Decomposition : TGA-DSC analysis identifies decomposition intermediates (e.g., CO₂ evolution) and quantifies isotope effects on thermal stability .
Advanced: What computational methods are suitable for modeling this compound’s reactivity in catalytic systems?
- Density Functional Theory (DFT) : Calculate deuterium substitution effects on transition states (e.g., in esterification reactions).
- Molecular Dynamics (MD) : Simulate solvent interactions and diffusion coefficients in polymer matrices .
- QSPR Models : Correlate isotopic composition with physicochemical properties (e.g., solubility, reactivity) for predictive synthesis .
Advanced: How can copolymerization with this compound be optimized for tailored polymer properties?
- Monomer Ratios : Vary HHPA-d8:diol ratios (e.g., 1,6-hexanediol) to control crosslinking density. Use <sup>13</sup>C-NMR to monitor esterification efficiency .
- Catalyst Screening : Test organocatalysts (e.g., DMAP) for enhanced reaction rates with deuterated monomers.
- Thermal Analysis : DSC/TGA evaluates glass transition (Tg) and decomposition temperatures, linking deuteration to material stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
